molecular formula C6H13ClN4 B2889626 (2-Propyl-1,2,4-triazol-3-yl)methanamine;hydrochloride CAS No. 2361644-55-3

(2-Propyl-1,2,4-triazol-3-yl)methanamine;hydrochloride

Cat. No.: B2889626
CAS No.: 2361644-55-3
M. Wt: 176.65
InChI Key: DQOMIUPGHFHRIU-UHFFFAOYSA-N
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Description

(2-Propyl-1,2,4-triazol-3-yl)methanamine;hydrochloride is a heterocyclic compound that contains a triazole ring. This compound is often used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Propyl-1,2,4-triazol-3-yl)methanamine;hydrochloride typically involves the reaction of 2-propyl-1,2,4-triazole with formaldehyde and ammonium chloride under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases production efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Propyl-1,2,4-triazol-3-yl)methanamine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

(2-Propyl-1,2,4-triazol-3-yl)methanamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Propyl-1,2,4-triazol-3-yl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to inhibit enzyme activity or modulate receptor function. This compound can also interfere with cellular processes by disrupting the normal function of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
  • 1-(2-Propyl-1,3-thiazol-4-yl)methanamine hydrochloride
  • N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

Uniqueness

(2-Propyl-1,2,4-triazol-3-yl)methanamine;hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This compound’s ability to form stable complexes with metal ions and its potential as a versatile building block in organic synthesis make it particularly valuable in various research and industrial applications .

Properties

IUPAC Name

(2-propyl-1,2,4-triazol-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.ClH/c1-2-3-10-6(4-7)8-5-9-10;/h5H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOMIUPGHFHRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC=N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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